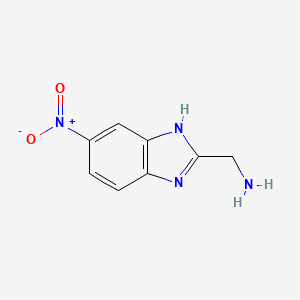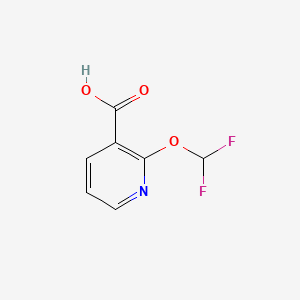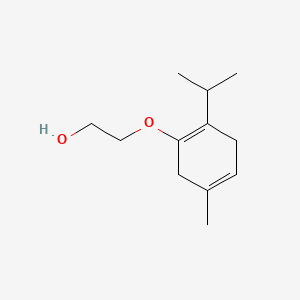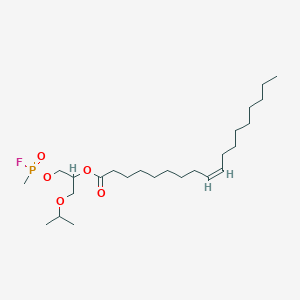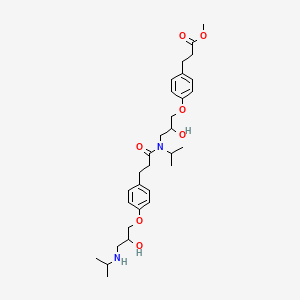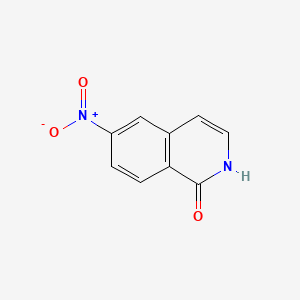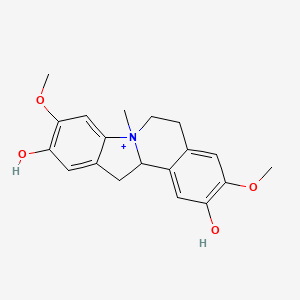
Mangochinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mangochinine is a natural alkaloid found in the leaves of the Mangifera indica tree, commonly known as the mango tree. It is a member of the xanthine family, which includes caffeine and theobromine. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including fever, headaches, and digestive problems. More recently, researchers have been studying mangochinine for its potential therapeutic applications in the laboratory, including its effects on the central nervous system and its potential as an anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Antiplatelet Activity
Mangochinine has been found to have antiplatelet activity. It was isolated from the aerial parts of Piper mullesua, a plant used in traditional Chinese medicine . In studies, Mangochinine showed weak inhibitory activity against rabbit platelet aggregation induced by Platelet-activating factor (PAF), with IC50 values of 470.3 µg/mL .
Synthesis of Condensed Tetracyclic Heterocycles
Mangochinine has been used in the synthesis of condensed tetracyclic heterocycles. The palladium-catalyzed reaction, proceeding through the tautomeric enamine forms of these compounds, was studied and the process was extended to the preparation of racemic mangochinine .
Traditional Medicine
Mangochinine is found in Piper mullesua, a plant used in traditional Chinese medicine. The plant is used to treat a variety of conditions including bleeding, bone fractures, injuries from falls, rheumatoid arthritis, rheumatic arthralgia, acroanesthesia, asthma, colds, stomach aches, abdominal pain, toothaches, swelling and pain of furuncles, dysmenorrhea, menoxenia, empyrosis, and snake and insect bites .
Preparation of Dibenzopyrrocoline Derivatives
Mangochinine has been used in the preparation of dibenzopyrrocoline derivatives. The scope and limitations of the palladium-catalyzed reaction were studied, and the process was extended to the preparation of racemic mangochinine .
Safety and Hazards
Eigenschaften
IUPAC Name |
3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-11-8-18(23-2)17(22)9-13(11)15(20)6-12-7-16(21)19(24-3)10-14(12)20/h7-10,15H,4-6H2,1-3H3,(H-,21,22)/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJDZTDWUQFSHS-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22NO4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the structural characterization of mangochinine?
A1: Mangochinine is a dibenzopyrrocoline alkaloid. While its exact molecular formula and weight are not provided in the abstracts, its structure has been elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy [, ]. The stereochemistry of the naturally occurring compound was determined to be (1R,2S)-(-)-mangochinine [].
Q2: Which enzymes have been studied as potential targets for mangochinine using computational methods?
A2: Molecular docking simulations were used to predict the binding affinity of mangochinine to α-glucosidase (PDB ID: 3W37) and tyrosine phosphatase 1B (PTP1B) []. These simulations suggested that mangochinine might have potential as an inhibitor of these enzymes.
Q3: Has mangochinine been tested for its inhibitory activity against α-glucosidase and PTP1B in vitro or in vivo?
A3: While the computational studies propose mangochinine as a potential inhibitor [], there is no mention of in vitro or in vivo studies in the provided abstracts. Further experimental validation is needed to confirm these predictions.
Q4: What are the predicted pharmacological properties and potential applications of mangochinine?
A4: Quantitative structure–activity relationship (QSAR) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) regressions suggest that mangochinine possesses favorable biocompatibility and pharmacokinetic properties []. This suggests its potential for medicinal development, although further research is needed.
Q5: How was mangochinine synthesized?
A5: A racemic mixture of mangochinine was synthesized using a palladium-catalyzed reaction involving dihydroisoquinoline derivatives, prepared via the Bischler-Napieralsky reaction [, ]. This synthetic route highlights the potential for developing more efficient methods for obtaining this alkaloid.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

